
Bifonazole
Vue d'ensemble
Description
Le bifonazole est un antifongique azolé principalement utilisé pour traiter les infections fongiques de la peau, telles que les dermatomycoses . Il a été breveté en 1974 et approuvé pour un usage médical en 1983 . Le this compound est connu pour sa large activité contre les dermatophytes, les levures et les moisissures .
Applications De Recherche Scientifique
Antifungal Applications
1. Treatment of Superficial Fungal Infections
Bifonazole has demonstrated significant efficacy in treating superficial fungal infections, including:
- Dermatophytoses : Effective against infections caused by dermatophytes.
- Cutaneous Candidiasis : Proven efficacy in treating candidiasis with cure rates ranging from 65% to 75% in clinical trials .
- Pityriasis Versicolor : Achieved a 100% cure rate in clinical studies involving patients with this condition .
The following table summarizes the efficacy of this compound in various clinical studies:
Infection Type | Cure Rate (%) | Study Reference |
---|---|---|
Pityriasis Versicolor | 100 | |
Tinea Corporis | 100 | |
Cutaneous Candidiasis | 65 - 75 | |
Tinea Pedis | 90 |
Anti-inflammatory Effects
Recent studies have revealed this compound's anti-inflammatory properties, making it beneficial for conditions characterized by inflammation. In vitro studies using human three-dimensional skin models showed that this compound reduced inflammation comparable to hydrocortisone. Key findings include:
- Mechanism of Action : this compound modulates gene expression related to inflammation, upregulating differentiation markers and downregulating immune response-associated genes .
- Clinical Relevance : The anti-inflammatory effects suggest this compound may be useful in treating inflammatory skin conditions beyond fungal infections.
Formulations and Delivery
This compound is available in various formulations, including creams, gels, shampoos, and powders. The choice of formulation can influence the drug's effectiveness and patient compliance. Notable formulations include:
- This compound Cream : Applied once daily, showing excellent tolerance and efficacy in treating cutaneous candidiasis and pityriasis versicolor .
- This compound Shampoo : Effective for treating pityriasis versicolor in children with high compliance rates .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Clinical Trial on Candidiasis Treatment :
A multicentric study involving 275 patients demonstrated the effectiveness of this compound cream compared to placebo. The study confirmed that once-daily application was sufficient for treatment without significant side effects . -
Pityriasis Versicolor Management :
In a study involving children, this compound shampoo was applied over three weeks, resulting in complete clinical cure with no reported side effects, showcasing its safety profile . -
Efficacy in Tropical Conditions :
A study conducted in tropical regions reported a 100% cure rate for pityriasis versicolor and tinea corporis using this compound cream, indicating its effectiveness across different climates .
Mécanisme D'action
Le bifonazole agit en inhibant la production d’ergostérol, un composant essentiel des membranes cellulaires fongiques . Il agit sur l’enzyme du cytochrome p450 51 fongique (lanostérol 14-alpha déméthylase), ce qui entraîne une déstabilisation de la membrane cellulaire et une lyse cellulaire . Cette double inhibition de la biosynthèse de l’ergostérol distingue le this compound des autres antifongiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bifonazole implique plusieurs étapes :
Acylation de Friedel-Crafts : Le biphényle réagit avec le chlorure de benzoyle pour former la 4-phénylbenzophénone.
Réduction : La 4-phénylbenzophénone est réduite à l’aide de borohydrure de sodium pour produire l’alcool correspondant.
Halogénation : L’alcool est ensuite halogéné à l’aide de chlorure de thionyle.
Amination : Enfin, le composé halogéné réagit avec l’imidazole pour produire du this compound.
Méthodes de production industrielle
La production industrielle du this compound suit généralement la même voie de synthèse, mais à plus grande échelle, en garantissant une pureté et un rendement élevés grâce à des conditions de réaction optimisées et des procédés de purification .
Analyse Des Réactions Chimiques
Types de réactions
Le bifonazole subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier le cycle imidazole ou d’autres groupes fonctionnels du this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier sur le cycle imidazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.
Substitution : Des agents halogénants tels que le chlorure de thionyle et des nucléophiles tels que l’imidazole sont utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à divers dérivés hydroxylés, tandis que les réactions de substitution peuvent produire différents dérivés de l’imidazole .
Applications de recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude des antifongiques azolés et de leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur les membranes cellulaires fongiques et la biosynthèse de l’ergostérol.
Médecine : Largement utilisé dans le traitement des infections fongiques, notamment le pied d’athlète et la teigne.
Industrie : Incorporé dans diverses formulations topiques pour les traitements antifongiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Clotrimazole
- Miconazole
- Kétoconazole
- Econazole
Unicité
Le bifonazole est unique en raison de son mode d’action double, inhibant la biosynthèse de l’ergostérol en deux points, ce qui renforce ses propriétés fongicides . De plus, il a un temps de rétention long sur la peau, ce qui permet une application une fois par jour et des durées de traitement plus courtes .
Activité Biologique
Bifonazole is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It is primarily used for the treatment of superficial fungal infections due to its efficacy against a variety of pathogens, including dermatophytes, yeasts, and some Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and its anti-inflammatory properties.
This compound exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell lysis. The specific mechanism involves:
- Inhibition of Lanosterol 14-alpha demethylase : this compound targets the enzyme responsible for converting lanosterol to ergosterol in the fungal cell membrane. This inhibition results in the accumulation of toxic sterol intermediates and ultimately leads to cell membrane destabilization and death of the fungal cell .
- Effects on Cytochrome P450 : this compound also interacts with various cytochrome P450 enzymes, which are crucial for numerous metabolic processes in fungi .
Comparative Studies
This compound has demonstrated significant efficacy in treating various superficial fungal infections. A multicentric randomized study involving 275 patients compared this compound cream (applied once daily) with clotrimazole and placebo for cutaneous candidosis. The results showed an efficacy rate of 65–75% for this compound compared to 19.4% for placebo, confirming its superior effectiveness .
Another study examined this compound's efficacy in treating pityriasis versicolor over one and two weeks. The results indicated that after two weeks of treatment, all patients except one showed negative mycological findings, demonstrating high clinical efficacy .
Anti-inflammatory Properties
Recent research has highlighted this compound's potential anti-inflammatory effects. In an in vitro study using human three-dimensional skin models, this compound treatment after UVB irradiation showed comparable antiphlogistic effects to hydrocortisone. Key findings included:
- Gene Expression Modulation : Treatment with this compound led to upregulation of differentiation markers and antimicrobial peptides while downregulating immune response genes and matrix metalloproteinases (MMPs) involved in inflammation .
- Histological Improvements : Histological examinations revealed that this compound effectively reconstituted UVB- and histamine-mediated disorders in skin models, indicating its dual role as both an antifungal and an anti-inflammatory agent .
Summary of Clinical Findings
Propriétés
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPBUJLXMYKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045631 | |
Record name | Bifonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L | |
Record name | SID56422098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi. | |
Record name | Bifonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60628-96-8 | |
Record name | Bifonazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60628-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifonazole [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bifonazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bifonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bifonazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIFONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.